4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine

Description

Structural Characterization and Nomenclature

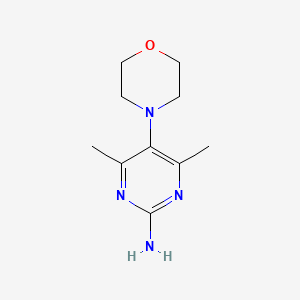

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine possesses a distinctive molecular architecture that combines the electron-deficient pyrimidine ring system with the electron-rich morpholine substituent. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its structural composition. The compound's chemical structure features a pyrimidine ring bearing methyl substituents at positions 4 and 6, an amino group at position 2, and a morpholin-4-yl substituent at position 5. The Simplified Molecular Input Line Entry System representation is CC1=C(C(=NC(=N1)N)C)N2CCOCC2, providing a standardized notation for computational applications.

The International Chemical Identifier for this compound is InChI=1S/C10H16N4O/c1-7-9(8(2)13-10(11)12-7)14-3-5-15-6-4-14/h3-6H2,1-2H3,(H2,11,12,13), with the corresponding InChI Key being KNXQXPFXYYTSHJ-UHFFFAOYSA-N. These identifiers serve as unique chemical fingerprints for database searches and computational chemistry applications. The compound exhibits specific stereochemical properties with one hydrogen bond donor and five hydrogen bond acceptors, contributing to its potential biological activity profiles.

Table 1: Molecular Properties of this compound

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry traces its origins to the late 18th century when Carl Wilhelm Scheele first isolated uric acid in 1776, which contains a pyrimidine ring as part of its purine structure. However, the first true pyrimidine derivative, alloxan, was not isolated until 1818 by Brugnatelli. The systematic study of pyrimidines began with the pioneering work of Pinner in 1884, who synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner was also responsible for coining the term "pyrimidine" by combining the words "pyridine" and "amidine".

The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. This breakthrough established the foundation for modern pyrimidine synthesis methodologies. The subsequent development of pyrimidine chemistry has been driven by the recognition of pyrimidines as essential components of nucleic acids, with cytosine, thymine, and uracil serving as fundamental building blocks of deoxyribonucleic acid and ribonucleic acid.

The evolution of morpholinopyrimidine compounds represents a more recent advancement in heterocyclic chemistry. Research into morpholine-substituted pyrimidines has gained significant momentum due to their potential therapeutic applications and unique pharmacological properties. The integration of morpholine substituents into pyrimidine scaffolds has opened new avenues for drug discovery and development, particularly in the areas of cancer research and anti-inflammatory therapeutics.

Classification within Heterocyclic Compounds

This compound belongs to the broader category of heterocyclic compounds, specifically classified as an aromatic heterocycle containing nitrogen atoms. Heterocyclic compounds are defined as cyclic organic compounds containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, within the ring system. The compound falls under the subcategory of diazines, which are six-membered heterocyclic rings containing two nitrogen atoms.

Within the pyrimidine family, this compound is further classified as a 2-aminopyrimidine derivative due to the presence of the amino group at position 2. The morpholine substituent at position 5 places it within the morpholinopyrimidine class of compounds, which has gained recognition for its biological activity and pharmaceutical potential. According to the Cooperative Patent Classification system, such compounds would be classified under C07D 239/00 for pyrimidine derivatives and potentially C07D 295/00 for morpholine-containing structures.

The aromatic nature of the pyrimidine ring system contributes to the compound's stability and electronic properties. Unlike saturated heterocyclic compounds that behave similarly to their acyclic analogs, unsaturated heterocycles like pyrimidines exhibit unique reactivity patterns due to their electron-deficient character. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring influences the compound's reactivity toward nucleophilic substitution reactions, while the morpholine substituent provides electron-donating properties that can modulate the overall electronic distribution.

Significance in Morpholinopyrimidine Research

The morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry research, with this compound serving as an important representative of this compound class. Recent studies have demonstrated the significant potential of morpholinopyrimidine derivatives as anti-inflammatory agents, with compounds showing promising activity in lipopolysaccharide-stimulated macrophage cell models. Research has shown that morpholinopyrimidine derivatives can effectively inhibit nitric oxide production and reduce the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2.

In cancer research, morpholinopyrimidine-5-carbonitriles have been developed as dual phosphoinositide 3-kinase and mechanistic target of rapamycin inhibitors, demonstrating excellent antitumor activity against leukemia cell lines. These compounds have shown remarkable potency, with some derivatives exhibiting half-maximal inhibitory concentration values in the submicromolar range against various cancer cell lines. The structural features of this compound, particularly the positioning of methyl groups and the morpholine substituent, contribute to the optimization of biological activity profiles.

Table 2: Research Applications of Morpholinopyrimidine Derivatives

The synthetic accessibility of this compound has facilitated extensive structure-activity relationship studies within the morpholinopyrimidine series. General synthetic methodologies for related compounds involve the treatment of substituted pyrimidone derivatives with guanidine nitrate in the presence of lithium hydroxide, followed by reflux conditions in ethanol. These synthetic approaches have enabled researchers to systematically explore the effects of various substituents on biological activity, leading to the identification of optimal structural motifs for specific therapeutic applications.

The compound's role as a synthetic intermediate has been particularly valuable in the development of complex morpholinopyrimidine architectures. Studies have shown that the introduction of heterocyclic substituents at position 2 of the pyrimidine ring, with or without spacer groups, can significantly enhance antiproliferative activity. The morpholine substituent contributes to the compound's drug-like properties by improving solubility characteristics and potentially enhancing membrane permeability, factors that are crucial for in vivo efficacy.

Properties

IUPAC Name |

4,6-dimethyl-5-morpholin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-9(8(2)13-10(11)12-7)14-3-5-15-6-4-14/h3-6H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXQXPFXYYTSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649291 | |

| Record name | 4,6-Dimethyl-5-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-57-8 | |

| Record name | 4,6-Dimethyl-5-(4-morpholinyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-5-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with morpholine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine

- CAS No.: 1119451-57-8

- Molecular Formula : C₁₀H₁₆N₄O

- Molecular Weight : 208.26 g/mol

- Structure : A pyrimidine core substituted with two methyl groups (C4, C6), a morpholine ring (C5), and an amine group (C2) .

Applications : This compound is a fine chemical used in pharmaceutical intermediates, likely as a building block for drug discovery due to its functionalizable amine group and morpholine-enhanced solubility .

Comparison with Structurally Similar Pyrimidine Derivatives

4,6-Dimethylpyrimidin-2-ylamine

- Key Differences : Lacks the morpholine substituent at C3.

- Impact: Reduced solubility in polar solvents compared to the morpholine-containing analog.

4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine

- Key Differences : Features a morpholine-substituted phenyl ring at C4 and a phenyl group at C4.

- Impact: Increased molecular weight (C₂₁H₂₁N₅O vs. IR and NMR spectra show distinct aromatic proton signals (δ 7.38–7.85 ppm) and morpholine triplet peaks (δ 3.33–3.89 ppm) .

5-[2,6-Di(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine

4,6-Dichloro-5-methoxypyrimidine

- Key Differences : Chlorine and methoxy substituents replace methyl and morpholine groups.

- Impact: Electronegative Cl atoms reduce solubility in organic solvents.

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

- Key Differences: Cyclohexylamino and ketone groups replace morpholine and methyl substituents.

- Impact :

Structural and Functional Analysis

Substituent Effects on Solubility

Spectral Comparisons

- IR Spectroscopy :

- ¹H NMR :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) | LogP |

|---|---|---|---|---|

| This compound | C₁₀H₁₆N₄O | 208.26 | Moderate (Polar) | 1.2 |

| 4,6-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 194.99 | Low (Nonpolar) | 2.5 |

| 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine | C₂₁H₂₁N₅O | 367.42 | Moderate | 3.1 |

Table 2: Spectral Signatures

| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) |

|---|---|---|

| This compound | 3355 (NH₂), 1229 (C-O-C) | 3.3–3.9 (morpholine), 5.23 (NH₂) |

| 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | 3434 (NH₂), 815 (C-F) | 7.30–8.03 (aryl), 3.87 (morpholine) |

Biological Activity

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine, a pyrimidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring and has been studied for its interactions with various biological targets, including enzymes and nucleic acids. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H14N4O

- CAS Number : 1119451-57-8

- Molecular Weight : 206.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases and enzymes involved in cellular signaling pathways. For instance, it may inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression and metastasis .

- Interaction with Nucleic Acids : Preliminary studies suggest that this compound can bind to nucleic acids, potentially affecting gene expression and protein synthesis . This interaction could lead to downstream effects on cell proliferation and apoptosis.

- Cell Cycle Modulation : In vitro studies have indicated that this compound can induce cell cycle arrest in cancer cell lines, particularly in the S phase . This effect is significant for its potential use in cancer therapy.

Biological Activity

The biological activities of this compound have been evaluated in various studies:

Antitumor Activity

A study evaluating the compound's efficacy against different cancer cell lines demonstrated promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 4.0 | Induction of S-phase arrest |

| MCF-7 | 5.5 | Apoptosis induction via caspase activation |

| A549 | 6.0 | Inhibition of EGFR phosphorylation |

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation involving HepG2 and MCF-7 cells revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase pathways. Flow cytometry analysis confirmed S-phase arrest in treated cells .

- Antibacterial Efficacy : In a study assessing the antimicrobial properties of various pyrimidine derivatives, this compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential role in treating infections caused by resistant strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate:

- Absorption and Distribution : The compound demonstrates favorable lipophilicity, which may enhance its absorption upon oral administration.

- Metabolism : Preliminary studies indicate that metabolic pathways involving cytochrome P450 enzymes might play a role in the biotransformation of this compound.

- Toxicity Studies : Initial toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dimethyl-5-morpholin-4-ylpyrimidin-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4,6-dimethylpyrimidin-2-amine derivatives with morpholine under reflux in ethanol or tetrahydrofuran. For example, describes a similar synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines using morpholine and formaldehyde in ethanol, highlighting the importance of reflux duration (10 hours) and stoichiometric ratios (1:1:2 for amine, morpholine, and formaldehyde). Optimization includes adjusting reaction temperature (80–100°C), solvent polarity, and catalyst use (e.g., Pd(II) acetate in cross-coupling reactions, as seen in ). Purification via column chromatography (hexane/acetone gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substitution patterns. In , a related morpholine-pyrimidine compound shows diagnostic peaks for methyl groups (δ 1.20 ppm, J = 6.44 Hz) and morpholine protons (δ 3.11–3.84 ppm).

- LCMS : Used to verify molecular weight (e.g., reports LCMS (ESI) 208 (M + H)).

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., details hydrogen bonding and π-π stacking in pyrimidine derivatives) .

Q. What initial biological screening models are appropriate for assessing the bioactivity of this compound?

- Methodological Answer : Prioritize antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or E. coli) and enzyme inhibition studies (e.g., kinase or cholinesterase assays). demonstrates antimicrobial screening via agar diffusion and molecular docking against bacterial/fungal targets. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during coupling steps.

- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc) with ligands like PPh) for cross-coupling ().

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions ().

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., uses ethanol reflux for 10 hours, which could be shortened with microwave heating) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions or structural analogs. Steps include:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing.

- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays).

- SAR analysis : Compare substituent effects (e.g., shows morpholine’s role in enhancing activity vs. piperazine derivatives in ).

- Dose-response curves : Validate IC/MIC values across multiple replicates .

Q. What are the best practices for X-ray crystallography in determining the structure of this compound?

- Methodological Answer :

- Crystal growth : Use slow evaporation from dichloromethane/methanol ().

- Data collection : Employ high-resolution detectors (e.g., CCD or DECTRIS Pilatus).

- Refinement : Use SHELXL ( ) for small-molecule refinement. Key parameters:

- Hydrogen bonding: Analyze N–H⋯N interactions (e.g., reports intramolecular N4–H4⋯N5, 2.982 Å).

- Torsion angles: Assess dihedral angles between pyrimidine and aryl rings (e.g., 11.3–70.1° in ).

- Validation : Check using CCDC tools or PLATON .

Q. Which computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., docks pyrimidine derivatives into kinase active sites).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR : Develop models using descriptors like logP, H-bond donors, and molar refractivity (e.g., links substituent electronegativity to antimicrobial potency) .

Q. What strategies enhance structure-activity relationship (SAR) studies for morpholine-containing pyrimidines?

- Methodological Answer :

- Analog synthesis : Modify substituents at positions 4, 5, and 6 (e.g., replace methyl with ethyl or halogens, as in ).

- Bioisosteric replacement : Substitute morpholine with piperazine or thiomorpholine ( vs. 8).

- 3D pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in morpholine ring).

- Data tables : Compare activity metrics (e.g., IC, MIC) across analogs (see example below) .

Example SAR Table

| Substituent (Position) | Bioactivity (MIC, μg/mL) | Key Interaction | Reference |

|---|---|---|---|

| Morpholine (5) | 2.5 (S. aureus) | H-bond with Tyr163 | |

| Piperazine (5) | 10.0 (S. aureus) | Reduced lipophilicity | |

| 4-Fluorophenyl (6) | 1.2 (E. coli) | π-π stacking |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.